molecular formula C8H14N2O2S2 B14719587 S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate CAS No. 6944-88-3

S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate

Cat. No.: B14719587
CAS No.: 6944-88-3
M. Wt: 234.3 g/mol
InChI Key: VAGTZEFOLGPNIR-UHFFFAOYSA-N
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Description

S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate: is an organic compound with the molecular formula C8H14N2O2S2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate typically involves the reaction of piperazine with methylating agents in the presence of a base. One common method includes the following steps:

    Reactants: Piperazine and methyl iodide.

    Solvent: A suitable solvent such as acetonitrile or dimethylformamide.

    Base: A strong base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1,4-Dimethylpiperazine
  • N,N’-Dimethylpiperazine
  • Texacat DMP

Comparison: S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate is unique due to the presence of thioester groups, which impart distinct chemical reactivity compared to other dimethylpiperazine derivatives. This uniqueness makes it valuable for specific applications where thioester functionality is required.

Properties

CAS No.

6944-88-3

Molecular Formula

C8H14N2O2S2

Molecular Weight

234.3 g/mol

IUPAC Name

1-S,4-S-dimethyl piperazine-1,4-dicarbothioate

InChI

InChI=1S/C8H14N2O2S2/c1-13-7(11)9-3-5-10(6-4-9)8(12)14-2/h3-6H2,1-2H3

InChI Key

VAGTZEFOLGPNIR-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)N1CCN(CC1)C(=O)SC

Origin of Product

United States

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